molecular formula C8H15NO B2573251 3-Cyclopropyloxan-3-amine CAS No. 1694400-91-3

3-Cyclopropyloxan-3-amine

Cat. No.: B2573251
CAS No.: 1694400-91-3
M. Wt: 141.214
InChI Key: IPKSWNYYKXAWCJ-UHFFFAOYSA-N
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Description

3-Cyclopropyloxan-3-amine is an organic compound with the molecular formula C8H15NO It is characterized by a cyclopropyl group attached to an oxane ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyloxan-3-amine can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclopropyl-substituted alcohol, followed by amination. The reaction conditions typically involve the use of a strong base, such as sodium hydride, to facilitate the cyclization process. The amination step can be carried out using ammonia or an amine derivative under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps, such as distillation or chromatography, to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyloxan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted amine derivatives .

Scientific Research Applications

3-Cyclopropyloxan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyloxan-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: Similar in structure but lacks the oxane ring.

    Oxan-3-amine: Contains the oxane ring but lacks the cyclopropyl group.

    Cyclopropyloxan-2-amine: Similar structure with the amine group at a different position.

Uniqueness

3-Cyclopropyloxan-3-amine is unique due to the combination of the cyclopropyl group and the oxane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-cyclopropyloxan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8(7-2-3-7)4-1-5-10-6-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKSWNYYKXAWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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